molecular formula C20H19ClN4O3 B11986509 3-(2-chlorophenyl)-N'-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide

3-(2-chlorophenyl)-N'-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B11986509
M. Wt: 398.8 g/mol
InChI Key: VHXQQZFREFTQQV-WSDLNYQXSA-N
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Description

3-(2-chlorophenyl)-N’-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a chlorophenyl group, a dimethoxyphenyl group, and a pyrazole ring, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorophenyl)-N’-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3-(2-chlorophenyl)-1H-pyrazole-5-carbohydrazide with 3,4-dimethoxybenzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-chlorophenyl)-N’-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-N’-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-chlorophenyl)-1H-pyrazole-5-carbohydrazide
  • 3,4-dimethoxybenzaldehyde derivatives
  • Other pyrazole derivatives

Uniqueness

What sets 3-(2-chlorophenyl)-N’-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of both chlorophenyl and dimethoxyphenyl groups, along with the pyrazole ring, allows for diverse chemical reactivity and potential biological activity.

Properties

Molecular Formula

C20H19ClN4O3

Molecular Weight

398.8 g/mol

IUPAC Name

3-(2-chlorophenyl)-N-[(E)-1-(3,4-dimethoxyphenyl)ethylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C20H19ClN4O3/c1-12(13-8-9-18(27-2)19(10-13)28-3)22-25-20(26)17-11-16(23-24-17)14-6-4-5-7-15(14)21/h4-11H,1-3H3,(H,23,24)(H,25,26)/b22-12+

InChI Key

VHXQQZFREFTQQV-WSDLNYQXSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC(=NN1)C2=CC=CC=C2Cl)/C3=CC(=C(C=C3)OC)OC

Canonical SMILES

CC(=NNC(=O)C1=CC(=NN1)C2=CC=CC=C2Cl)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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